DSR-6434
概要
説明
DSR 6434は、Toll様受容体7(TLR7)の強力かつ選択的なアゴニストです。それは、インビトロおよびインビボ研究の両方で、有意な抗腫瘍効果を示しています。 この化合物は、免疫エフェクター細胞を活性化し、癌治療における放射線療法の有効性を高める能力で知られています .
科学的研究の応用
DSR 6434 has a wide range of scientific research applications:
Cancer Research: It has been shown to suppress metastasis and enhance the efficacy of radiation therapy in models of colorectal carcinoma
Immunology: DSR 6434 activates several immune effector cells, making it a valuable tool for studying immune responses
Drug Development: The compound is used in the development of new immunotherapeutic agents due to its potent activation of TLR7
作用機序
DSR 6434は、Toll様受容体7に結合することでその効果を発揮します。 この結合は、NF-κBの活性化につながり、これがサイトカインやその他の免疫メディエーターの産生を刺激します . 関連する分子標的には、TLR7とNF-κBなどの下流のシグナル伝達分子が含まれます .
類似化合物の比較
DSR 6434は、TLR7に対する高い選択性と効力において独特です。類似の化合物には以下のようなものがあります。
テルラトリモド(MEDI9197): 抗腫瘍活性を持つ別のTLR7/8アゴニスト.
CL264: 自然免疫シグナルに関する研究で使用されるTLR7の選択的アゴニスト.
モトリモド(VTX-378): 有意な免疫調節効果を持つTLR8の特異的アゴニスト.
DSR 6434は、その強力な抗腫瘍効果と高い水溶性から、研究と潜在的な治療的応用の両方において価値のある化合物です .
生化学分析
Biochemical Properties
DSR-6434 plays a crucial role in biochemical reactions by acting as a TLR7 agonist. It interacts specifically with TLR7, a protein that is part of the innate immune system. The binding of this compound to TLR7 leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and other cytokines . This interaction is highly selective, as this compound does not activate the structurally similar TLR8 or TLR9 .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces the activation of T and B lymphocytes, natural killer (NK) cells, and natural killer T (NKT) cells . This activation enhances the immune response against tumors. Additionally, this compound influences cell signaling pathways by promoting the production of cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) . These cytokines play a pivotal role in modulating immune responses and enhancing antitumor activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to TLR7, which is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells . Upon binding, this compound triggers a signaling cascade that leads to the activation of NF-κB and the production of type I interferons . This activation results in the upregulation of genes involved in immune responses, thereby enhancing the body’s ability to combat tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and retains its activity over extended periods when stored appropriately . Repeated administration of this compound can lead to TLR tolerance, a state of hyporesponsiveness to subsequent doses . This tolerance can be mitigated by adjusting the dosing schedule, ensuring that the compound remains effective over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses (0.1 mg/kg), this compound significantly inhibits tumor metastasis and enhances the antitumor effects of ionizing radiation . Higher doses (up to 1 mg/kg) are well-tolerated and do not induce significant toxicity . Excessively frequent dosing can lead to TLR tolerance and reduced efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that include the activation of TLR7 and subsequent signaling cascades . The compound’s interaction with TLR7 leads to the production of cytokines and the activation of immune effector cells . These pathways are crucial for the compound’s antitumor effects and its ability to modulate immune responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through the bloodstream following intravenous administration . The compound interacts with TLR7-expressing cells, including pDCs and B cells, and accumulates in these cells to exert its effects . The distribution of this compound is influenced by its solubility and stability in biological fluids .
Subcellular Localization
This compound is localized primarily in the endosomes of TLR7-expressing cells . This subcellular localization is essential for its activity, as TLR7 is an endosomal receptor. The compound’s ability to reach and activate TLR7 within endosomes is critical for its immunomodulatory and antitumor effects .
準備方法
DSR 6434の合成経路には、6-アミノ-2-(ブチルアミノ)-9-[(6-[2-(ジメチルアミノ)エトキシ]-3-ピリジニル)メチル]-7,9-ジヒドロ-8H-プリン-8-オンの調製が含まれます。 反応条件は、通常、溶媒としてジメチルスルホキシド(DMSO)を使用し、溶解性を高めるために超音波処理を伴います . DSR 6434の工業的生産方法は広く文書化されていませんが、この化合物はさまざまなサプライヤーから研究目的で入手できます .
化学反応の分析
DSR 6434は、主にToll様受容体7との結合反応を起こします。 DSR 6434がTLR7に結合すると、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)が活性化され、これが免疫応答を刺激します . この化合物は、通常の条件下では、有意な酸化、還元、または置換反応を起こしません。 TLR7との反応から生成される主な生成物は、活性化された受容体複合体であり、これが下流の免疫シグナル伝達経路をトリガーします .
科学研究への応用
DSR 6434は、科学研究で幅広く応用されています。
類似化合物との比較
DSR 6434 is unique in its high selectivity and potency for TLR7. Similar compounds include:
Telratolimod (MEDI9197): Another TLR7/8 agonist with antitumor activity.
CL264: A selective agonist of TLR7 used in studies about innate immune signals.
Motolimod (VTX-378): A specific TLR8 agonist with significant immunomodulatory effects.
DSR 6434 stands out due to its strong antitumor effects and high water solubility, making it a valuable compound for both research and potential therapeutic applications .
特性
IUPAC Name |
6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZHESNDOMBSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059070-10-8 | |
Record name | DSR-6434 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059070108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DSR-6434 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YBW739LJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DSR-6434?
A1: this compound is a small molecule agonist of Toll-like receptor 7 (TLR7) [, , ]. TLR7 is an innate immune receptor that recognizes single-stranded RNA, often derived from viruses. Upon activation, TLR7 initiates signaling cascades that lead to the production of type 1 interferons (like IFN-α) and other pro-inflammatory cytokines, ultimately stimulating both innate and adaptive immune responses [, ].
Q2: What is the impact of this compound administration on the tumor microenvironment?
A2: Studies have shown that this compound administration can lead to an increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment []. This is significant because CTLs play a crucial role in recognizing and destroying tumor cells. Moreover, this compound treatment also upregulates the expression of cytotoxic factors within the tumor, such as TRAIL and granzyme B, further contributing to anti-tumor activity [].
Q3: What challenges are associated with the systemic administration of this compound and other TLR7 agonists?
A3: A major challenge with systemic TLR7 agonist therapy is the development of TLR tolerance []. TLR tolerance is characterized by a reduced immune response upon repeated exposure to the agonist. This can manifest as decreased IFN-α production and reduced activation of immune cells like lymphocytes []. Importantly, this diminished response is associated with a loss of anti-tumor efficacy [, ].
Q4: How does the dosing schedule of this compound impact its anti-tumor activity?
A4: Research indicates that frequent this compound administration (e.g., twice weekly) can induce TLR7 tolerance and abolish its anti-tumor activity []. Extending the dosing interval (e.g., weekly administration) helps to mitigate tolerance and maintain the therapeutic benefit of the drug []. These findings highlight the importance of optimizing dosing schedules for TLR7 agonists to maximize their therapeutic window.
Q5: What are potential biomarkers for monitoring TLR7 tolerance and treatment response to this compound?
A5: Studies suggest that TLR7 expression on bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) could be a useful biomarker for TLR7 tolerance []. Additionally, sustained induction of TRAIL and granzyme B in the blood for several days after this compound administration may serve as potential pharmacodynamic biomarkers for predicting anti-tumor activity [].
Q6: Has this compound shown efficacy in combination with other cancer therapies?
A6: Yes, research indicates that this compound can potentiate the effects of ionizing radiation (IR) in murine models of colorectal carcinoma and fibrosarcoma []. The combination therapy resulted in improved survival rates and reduced metastatic burden compared to IR alone, suggesting a synergistic effect [].
Q7: What are the potential advantages of this compound compared to other TLR7 agonists?
A7: While direct comparisons are limited in the provided literature, this compound exhibits a distinct inflammatory profile compared to the endogenous TLR7 stimulator, RNA-containing immune complexes (RNA-IC) []. Notably, this compound induces lower levels of IFN-α but higher levels of other cytokines like IL-6, IL-8, and TNF compared to RNA-IC []. This distinct profile might contribute to differences in therapeutic efficacy and safety, warranting further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。